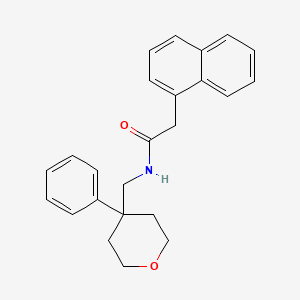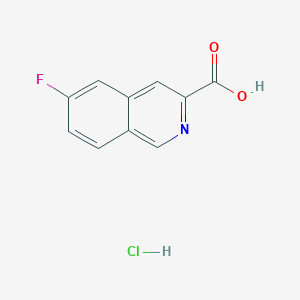
6-Fluoroisoquinoline-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
6-Fluoroisoquinoline-3-carboxylic acid hydrochloride (FIQ) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FIQ is a fluorinated derivative of isoquinoline, a heterocyclic compound that is widely used in the synthesis of various drugs.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications : A study highlighted the synthesis and antibacterial activity of compounds related to 6-Fluoroisoquinoline, indicating significant activities against Gram-positive and Gram-negative bacteria. The structure-activity relationships of these compounds were discussed, emphasizing their potential in antibacterial applications (Koga et al., 1980).
Mechanism of Action and Resistance : Another research focused on the mechanisms of action and resistance, along with the spectra of activity in vitro, of fluoroquinolones. This included compounds like 6-Fluoroisoquinoline derivatives, noteworthy for their activities against gram-negative bacilli and cocci (Wolfson & Hooper, 1985).
Anticancer Applications : Research on tetracyclic fluoroquinolones, including derivatives of 6-Fluoroisoquinoline, found them to have both antibacterial and anticancer properties. These compounds showed promise in inhibiting the activity of DNA gyrase and topoisomerase IV, making them potential dual-acting chemotherapeutics (Al-Trawneh et al., 2010).
Antimicrobial Activity : A study synthesized various fluoroquinolone-based 4-thiazolidinones, starting from a compound closely related to 6-Fluoroisoquinoline, and evaluated their antifungal and antibacterial activities. These compounds showed potential in the field of medicinal chemistry as antimicrobial agents (Patel & Patel, 2010).
Photochemical Properties : Another research explored the photoreaction of norfloxacin, a derivative of 6-Fluoroquinolone, in aqueous solution, which leads to the formation of 6-hydroxy derivatives. This study provided insights into the photochemical and photophysical properties of these compounds (Cuquerella et al., 2004).
Synthesis and Evaluation : Research on the synthesis and evaluation of novel fluoroquinolones for their antimycobacterial activities against various strains of Mycobacterium tuberculosis. These studies provide insights into the potential use of fluoroquinolone derivatives in treating bacterial infections (Senthilkumar et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Eigenschaften
IUPAC Name |
6-fluoroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-5H,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOUGAGACHSQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)
![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]acetamide](/img/structure/B2518769.png)



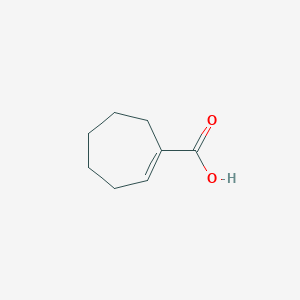


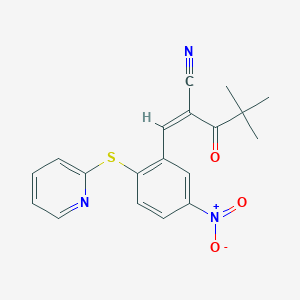
![N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)
![Methyl 2-[3-(pyridin-3-yl)-1,2,4-triazol-1-yl]acetate](/img/structure/B2518782.png)
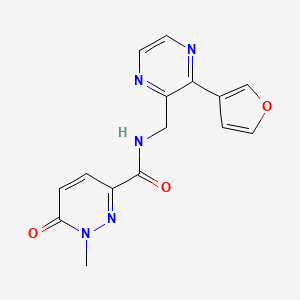
![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2518785.png)
